molecular formula C16H23N3O3 B1328800 [[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid CAS No. 1142205-98-8

[[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid

Cat. No. B1328800
M. Wt: 305.37 g/mol
InChI Key: WNHRICUVGBEETI-UHFFFAOYSA-N
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Description

This compound, also known by its CAS number 1142205-98-8, is a chemical with the molecular formula C16H23N3O3 and a molecular weight of 305.37 . It is used for proteomics research .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 305.37 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Stability of Quinazoline Derivatives

Research conducted on a quinazoline derivative closely related to [2-(4-Ethylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid revealed its stability under various stressful conditions, except for hydrolysis in an alkaline environment. The substance demonstrated stability against UV radiation, high temperatures, and oxidants. However, it was susceptible to hydrolysis, leading to the formation of specific degradation products in alkaline and acidic conditions. This information is crucial for the regulatory documentation and handling of this pharmaceutical substance (Gendugov et al., 2021).

Biological Activities

Aldose Reductase Inhibitory Action

A study on (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, structurally related to [2-(4-Ethylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid, demonstrated significant aldose reductase inhibitory activity. This activity is crucial as aldose reductase inhibitors are used to prevent or treat diabetic complications. The compounds exhibited potent inhibition with submicromolar IC50 values, suggesting their potential for further pharmacological exploration (Kučerová-Chlupáčová et al., 2020).

Antimicrobial Properties

Various derivatives of [2-(4-Ethylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid have been synthesized and tested for their antimicrobial activities. For instance, compounds synthesized from 2-[(2,6-dichlorophenyl)amino]phenyl acetic acid demonstrated antimicrobial activity against different bacterial and fungal strains. The antimicrobial properties of these compounds are noteworthy for their potential therapeutic applications (Patel & Shaikh, 2011).

Antinociceptive Activity

One of the derivatives, 3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one, showed significant antinociceptive activity in various tests, suggesting its potential for pain management applications. This finding underlines the importance of exploring similar compounds for their possible use in treating pain-related conditions (Önkol et al., 2012).

Safety And Hazards

The compound is used for research purposes. It is recommended to handle it with care, avoid breathing dust/fume/gas/mist/vapours/spray, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

2-(N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-2-17-8-10-18(11-9-17)15(20)12-19(13-16(21)22)14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHRICUVGBEETI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601189209
Record name Glycine, N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid

CAS RN

1142205-98-8
Record name Glycine, N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142205-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601189209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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